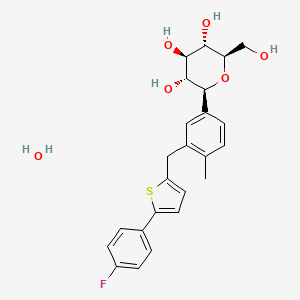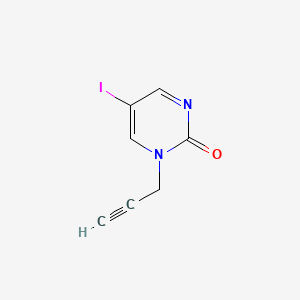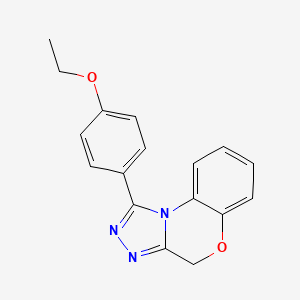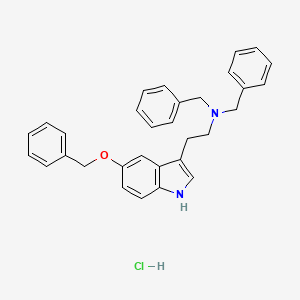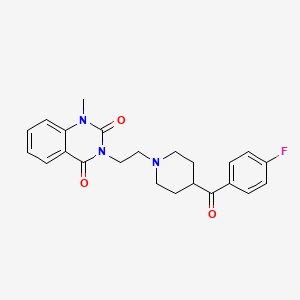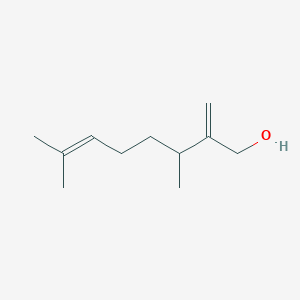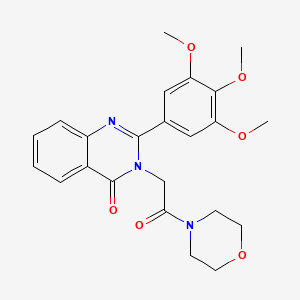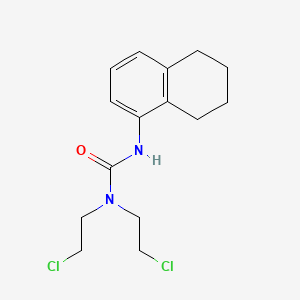
Ammonium selenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium selenite is an inorganic compound with the chemical formula (NH4)2SeO3. It is a selenium-containing compound that is often used in various scientific and industrial applications. Selenium, a nonmetal element, is known for its unique properties and its role in biological systems. This compound is typically found as a white crystalline substance and is soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium selenite can be synthesized by introducing gaseous ammonia into a solution of selenious acid (H2SeO3) while simultaneously cooling the reaction mixture. The addition of an acetone-methanol mixture (volume ratio = 3:1) at 260 K yields a white crystalline substance .
Industrial Production Methods: Industrial production of this compound involves similar methods, often scaling up the laboratory procedures. The precise control of temperature and the use of high-purity reagents are crucial to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ammonium selenate (NH4)2SeO4 using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: It can be reduced to elemental selenium (Se) using reducing agents like sodium sulfite (Na2SO3).
Substitution: this compound can react with acids to form selenious acid and ammonium salts.
Major Products Formed:
- Oxidation of this compound typically yields ammonium selenate.
- Reduction results in the formation of elemental selenium.
- Substitution reactions produce selenious acid and various ammonium salts.
Wissenschaftliche Forschungsanwendungen
Ammonium selenite has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other selenium compounds and in various analytical techniques.
Biology: this compound is employed in studies related to selenium metabolism and its role in biological systems.
Wirkmechanismus
The mechanism by which ammonium selenite exerts its effects is primarily through its interaction with biological molecules. Selenium, in the form of selenite, can be incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Sodium selenite (Na2SeO3): Similar to ammonium selenite, sodium selenite is used in various applications, including as a dietary supplement and in glass manufacturing.
Sodium selenate (Na2SeO4): This compound is another selenium-containing salt with applications in agriculture and as a dietary supplement.
Selenious acid (H2SeO3): Used in the synthesis of selenium compounds and in analytical chemistry.
Uniqueness: this compound is unique due to its specific applications in the synthesis of selenium nanoparticles and its role in biological research. Its ability to induce apoptosis in cancer cells makes it a compound of interest in medical research .
Eigenschaften
CAS-Nummer |
7783-19-9 |
|---|---|
Molekularformel |
H8N2O3Se |
Molekulargewicht |
163.05 g/mol |
IUPAC-Name |
diazanium;selenite |
InChI |
InChI=1S/2H3N.H2O3Se/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
InChI-Schlüssel |
IBGIKQMUVKJVCW-UHFFFAOYSA-N |
Kanonische SMILES |
[NH4+].[NH4+].[O-][Se](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


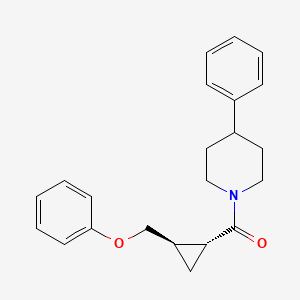
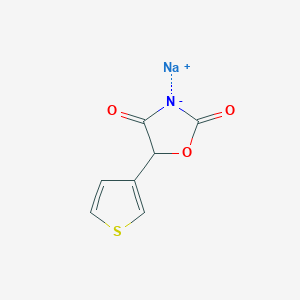
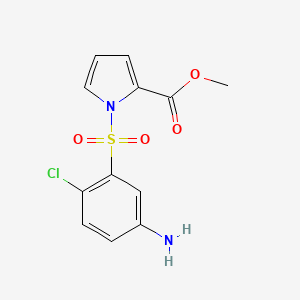
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
